molecular formula C23H20FN5O2 B1193142 MS48107

MS48107

Cat. No.: B1193142
M. Wt: 417.4 g/mol
InChI Key: KKHDNAZPEMYUNO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of MS48107 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound can be dissolved in dimethyl sulfoxide (DMSO) for further use in experiments . Industrial production methods for this compound are also not publicly available, but it is typically produced in research laboratories for scientific studies.

Biological Activity

MS48107 is a synthetic compound identified as a potent and selective positive allosteric modulator (PAM) of the proton-sensing orphan G protein-coupled receptor (GPCR) GPR68. This compound has garnered attention due to its significant biological activity, particularly in modulating physiological and pathophysiological processes associated with GPR68.

Chemical Characteristics

  • Chemical Class : Synthetic organic compound
  • Synonyms : GPR68 α-PAM 71
  • Bioavailability : High; demonstrated brain penetration in murine models
  • Mechanism of Action : Allosterically increases proton affinity (α-cooperativity) for GPR68, enhancing receptor activation in response to proton concentration changes.

Structure-Activity Relationship (SAR)

A comprehensive SAR study has shown that this compound exhibits a 33-fold increase in allosteric activity compared to its predecessor compound. This study highlighted its high selectivity over closely related proton GPCRs and common drug targets, making it an essential tool for further research into GPR68 functions .

Biological Activity Data

The following table summarizes key biological activities and characteristics of this compound:

Parameter Value
Allosteric Activity33-fold increase
SelectivityHigh (over 48 common drug targets)
BioavailabilityYes
Brain PenetrationYes
Primary TargetGPR68

Mechanistic Insights

GPR68 functions as a mechanotransducer and is involved in various biological processes, including:

  • pH homeostasis
  • Tumor growth and metastasis
  • Inflammation
  • Osteoclast development
  • Insulin secretion
  • Epithelial barrier function

The modulation of GPR68 by this compound can potentially elucidate the receptor's roles in these processes, particularly under pathological conditions .

Case Studies and Research Findings

Recent studies have utilized this compound to explore its effects on cellular signaling pathways. For instance, research employing a GloSensor cAMP assay demonstrated that this compound effectively potentiates proton-mediated receptor activation, leading to increased cyclic AMP production in HEK293T cells transfected with GPR68 .

Notable Research Findings:

  • In Vitro Studies : this compound significantly enhances the activation of GPR68 in response to varying proton concentrations, indicating its potential utility in studying acid-sensing mechanisms in cells.
  • In Vivo Studies : The compound's ability to penetrate the blood-brain barrier suggests potential applications in neurological research, particularly concerning conditions influenced by pH changes in the brain .

Properties

Molecular Formula

C23H20FN5O2

Molecular Weight

417.4 g/mol

IUPAC Name

[2-[4-amino-6-[(4-phenoxyphenyl)methylamino]-1,3,5-triazin-2-yl]-3-fluorophenyl]methanol

InChI

InChI=1S/C23H20FN5O2/c24-19-8-4-5-16(14-30)20(19)21-27-22(25)29-23(28-21)26-13-15-9-11-18(12-10-15)31-17-6-2-1-3-7-17/h1-12,30H,13-14H2,(H3,25,26,27,28,29)

InChI Key

KKHDNAZPEMYUNO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CNC3=NC(=NC(=N3)N)C4=C(C=CC=C4F)CO

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CNC3=NC(=NC(=N3)N)C4=C(C=CC=C4F)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MS48107;  MS-48107 MS 48107

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.